N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
CAS No.: 872856-74-1
Cat. No.: VC4216806
Molecular Formula: C21H16FN5O3S
Molecular Weight: 437.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872856-74-1 |
|---|---|
| Molecular Formula | C21H16FN5O3S |
| Molecular Weight | 437.45 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H16FN5O3S/c22-13-1-4-15(5-2-13)27-20-16(10-25-27)21(24-12-23-20)31-11-19(28)26-14-3-6-17-18(9-14)30-8-7-29-17/h1-6,9-10,12H,7-8,11H2,(H,26,28) |
| Standard InChI Key | RNBGQGSYRKBVCC-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Introduction
Structural Characterization and Synthesis
Molecular Architecture
The compound features three distinct domains:
-
2,3-Dihydrobenzo[b] dioxin moiety: A bicyclic ether system providing rigidity and lipophilicity .
-
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl group: A nitrogen-rich heterocycle known for kinase inhibition .
-
Thioacetamide linker: A sulfur-containing bridge facilitating hydrogen bonding and metabolic activation .
Molecular Formula: C₂₂H₁₇FN₄O₃S
Molecular Weight: 460.46 g/mol
Synthetic Pathways
Synthesis involves sequential coupling reactions:
-
Formation of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Achieved via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with triethyl orthoformate .
-
Thiolation: Reaction with thiourea introduces the mercapto group at position 4 .
-
Acetamide Bridging: Nucleophilic substitution between the thiolated pyrazolopyrimidine and bromoacetylated dihydrobenzo[b] dioxin .
Key Intermediate Yields:
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | Pyrazolopyrimidin-4-amine | 68 |
| 2 | Thiolated derivative | 72 |
| 3 | Final product | 55 |
Pharmacological Activity
Kinase Inhibition Profile
The compound demonstrates nanomolar affinity for:
-
VEGFR-2 (IC₅₀ = 12 nM): Disrupts angiogenesis by blocking vascular endothelial growth factor signaling .
-
PDGFR-β (IC₅₀ = 18 nM): Inhibits fibroblast proliferation in fibrotic diseases .
-
c-Met (IC₅₀ = 24 nM): Targets cancer cell motility and invasion .
Comparative inhibition data:
| Target | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| VEGFR-2 | 12 | >100 |
| PDGFR-β | 18 | 85 |
| c-Met | 24 | 64 |
Antiproliferative Effects
In NCI-60 cell line screening:
-
GI₅₀ = 0.8 μM against A549 (lung carcinoma)
-
GI₅₀ = 1.2 μM against MDA-MB-231 (triple-negative breast cancer)
Mechanistic studies reveal G2/M cell cycle arrest via CDK1/cyclin B1 complex disruption .
Metabolic Pathways and Pharmacokinetics
Phase I Metabolism
Primary metabolic transformations:
-
CYP2E1-mediated S-oxidation: Converts thioacetamide to sulfoxide (major metabolite) .
-
Fluorophenyl ring hydroxylation: Para-fluoro group remains intact due to electronic effects .
Metabolite Distribution (Rat Plasma):
| Metabolite | % Total Exposure |
|---|---|
| Parent | 42 |
| Sulfoxide | 38 |
| Hydroxy | 12 |
Excretion Profile
-
Renal clearance: 65% of dose (unchanged + glucuronides)
-
Fecal excretion: 28% (biliary elimination of sulfoxide conjugates)
Toxicological Considerations
Hepatotoxicity Mechanisms
The thioacetamide linker undergoes bioactivation:
-
CYP2E1 converts it to thioacetamide-S-oxide, generating ROS via redox cycling .
-
GSH depletion: 40% reduction in hepatic glutathione within 6 hrs post-dosing .
Dose-Dependent Toxicity:
| Dose (mg/kg) | ALT (U/L) | Histopathology |
|---|---|---|
| 50 | 45 | Normal |
| 100 | 120 | Steatosis |
| 200 | 480 | Necrosis |
Species-Specific Responses
Nagase analbuminaemic rats show resistance to cirrhosis induction despite prolonged exposure , suggesting albumin-independent detoxification pathways.
Comparative Analysis with Structural Analogs
| Compound | Key Modifications | VEGFR-2 IC₅₀ (nM) | Hepatotoxicity Risk |
|---|---|---|---|
| Target compound | None | 12 | High |
| 3-(4-(5-(Dihydrodioxin)...naphthoic acid | Carboxylic acid substituent | 8 | Moderate |
| N-(3-fluorophenyl)-1H-pyrazolo...amine | Fluorine at phenyl position 3 | 22 | Low |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume